(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(furan-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-13-7-11-8-16(5-3-12(11)19-13)14(17)2-1-10-4-6-18-9-10/h1-2,4,6-7,9H,3,5,8H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBYPXZFHVXZHB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as chalcones, have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents.
Mode of Action
The biological action of similar compounds, such as chalcones, is thought to be due to the conjugation of the double bond with the carbonyl group.
Biological Activity
The compound (2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one , with the CAS number 2097940-33-3, represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 293.77 g/mol. Its structure features a thieno[3,2-c]pyridine moiety linked to a furan ring through a prop-2-en-1-one functional group. The presence of the chlorine atom is expected to influence its biological properties significantly.
Antitumor Activity
A series of studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives with similar thieno-pyridine structures have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the thieno-pyridine scaffold may enhance the cytotoxicity against tumor cells.
Antibacterial Activity
Research has also indicated promising antibacterial activity for compounds containing the thieno-pyridine structure. For example:
These results highlight the potential of this compound as an antibacterial agent, particularly against resistant strains.
The proposed mechanism of action for this compound involves interference with critical cellular processes such as DNA replication and protein synthesis. The thieno-pyridine moiety is believed to interact with target enzymes or receptors involved in these pathways.
Study on Antitumor Efficacy
In a recent study published in ChemistrySelect, researchers synthesized several derivatives based on the thieno-pyridine scaffold and evaluated their antitumor efficacy in vitro against HepG-2 liver cancer cells. The study found that modifications to the furan substituent significantly affected cytotoxicity levels.
Evaluation of Antibacterial Properties
Another study focused on assessing the antibacterial properties of similar compounds against various pathogenic bacteria. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without such modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against analogs with modifications in the heterocyclic substituents, substituent positions, or core scaffolds. Below is a systematic comparison based on available evidence:
Thiophene vs. Furan Substituent Analogs
A closely related compound, (E)-1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS: 2034896-76-7), replaces the furan-3-yl group with a thiophen-2-yl moiety . Key differences include:
- Hydrogen Bonding : Furan’s oxygen may participate in stronger hydrogen bonding (e.g., with biological targets or solvents) compared to thiophene’s less polar sulfur .
- Bioactivity : Thiophene-containing analogs are often prioritized in drug discovery due to metabolic stability, whereas furan derivatives may exhibit distinct pharmacokinetic profiles.
Substituent Variations in Thienopyridine Core
Another analog, 5-(1-(2-chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride (CID 3068423), features a bulky 2-chlorophenyl-ethyl substituent instead of the enone-furan system . Notable contrasts include:
- Stereochemical Complexity : The ethyl group introduces chirality, complicating synthesis and purification.
- Solubility: The hydrochloride salt form improves aqueous solubility, whereas the neutral enone-furan derivative may require formulation aids.
Pyridazinone and Pyridopyrimidinone Derivatives
Compounds like 2-(5-chloro-6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () represent structurally distinct classes but share heteroaromatic cores. Differences include:
- Ring Strain: Pyridopyrimidinones exhibit a fused bicyclic system with increased rigidity compared to the monocyclic thienopyridine.
- Pharmacophore Diversity: The piperazine substituent in pyridopyrimidinones offers basic nitrogen centers for salt formation or hydrogen bonding, absent in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s (2E)-configuration requires stereocontrolled synthesis, contrasting with the more flexible thiophene analog’s preparation (e.g., via Horner-Wadsworth-Emmons olefination) .
- Crystallography : Tools like SHELXL and ORTEP (–4) are critical for resolving the stereochemistry and hydrogen-bonding networks in such compounds .
- Safety Handling: Both the target compound and its thiophene analog require precautions against ignition sources (P210) due to their organic enone systems .
Q & A
Q. Q1. What are the primary synthetic routes for (2E)-1-{2-chloro-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one?
A1. The synthesis typically involves multi-step reactions:
- Step 1: Construction of the thieno[3,2-c]pyridine core via cyclization of substituted thiophenes with aminopyridine derivatives under acidic conditions .
- Step 2: Introduction of the enone system through a Claisen-Schmidt condensation between the thienopyridine ketone and furan-3-carbaldehyde, with careful control of temperature (60–80°C) and base catalysis (e.g., NaOH) to favor the (E)-isomer .
- Step 3: Chlorination at the 2-position of the thienopyridine ring using POCl₃ or N-chlorosuccinimide (NCS) in DMF .
Key challenges include avoiding over-chlorination and ensuring stereochemical purity of the enone moiety.
Q. Q2. How is the compound characterized spectroscopically?
A2. Standard characterization methods include:
- NMR: ¹H and ¹³C NMR to confirm the (E)-configuration of the enone (typical coupling constants J = 12–16 Hz for trans-vinylic protons) and substitution patterns on the heterocycles .
- IR: Stretching bands at ~1650 cm⁻¹ (C=O) and ~1590 cm⁻¹ (C=C) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula, e.g., [M+H]⁺ peaks matching C₁₄H₁₁ClNO₂S .
Advanced Research Questions
Q. Q3. What computational methods are used to predict the compound’s interaction with biological targets?
A3. Advanced strategies include:
- Molecular Docking: Using software like MOE (Molecular Operating Environment) to model binding to receptors (e.g., kinases or GPCRs) based on the compound’s 3D structure (SMILES: ClC1=C2C(=CC=S2)CN(C1)C(=O)/C=C/C3=COC=C3) .
- MD Simulations: Assessing stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- ADMET Prediction: Tools like SwissADME to evaluate bioavailability and toxicity risks .
Q. Q4. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
A4. Single-crystal X-ray diffraction:
- Sample Preparation: Crystallize the compound in a solvent system (e.g., DCM/hexane) to obtain high-quality crystals .
- Data Analysis: Refinement of unit cell parameters (e.g., space group P2₁/c) and torsion angles to confirm the (E)-configuration and dihedral angles between heterocyclic planes .
- Discrepancy Resolution: Compare experimental data (e.g., C=O bond length ~1.21 Å) with DFT-optimized structures to validate geometry .
Q. Q5. What strategies optimize reaction yields in the presence of competing side reactions?
A5. Mitigation approaches include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproducts .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂) for selective cross-coupling steps .
- In Situ Monitoring: LC-MS or TLC to track reaction progress and terminate at optimal conversion (~85–90%) .
Q. Q6. How does the furan moiety influence the compound’s bioactivity?
A6. The furan ring contributes to:
- Hydrogen Bonding: Oxygen lone pairs interact with active-site residues (e.g., histidine or aspartate in enzymes) .
- π-Stacking: Aromatic stacking with phenylalanine or tyrosine residues in target proteins, enhancing binding affinity .
- Metabolic Stability: Resistance to oxidative degradation compared to simpler alkenes, as shown in microsomal assays .
Q. Q7. How are data contradictions between computational and experimental results addressed?
A7. Resolving discrepancies involves:
- Force Field Calibration: Adjusting parameters in docking software to better match experimental binding energies (±2 kcal/mol) .
- Hybrid QM/MM Methods: Combining quantum mechanics for ligand active sites and molecular mechanics for protein environments .
- Experimental Validation: SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants and refine models .
Methodological Challenges
Q. Q8. What are the limitations of current synthetic methods for scaling to gram quantities?
A8. Key bottlenecks include:
Q. Q9. How is the compound’s stability assessed under physiological conditions?
A9. Stability studies involve:
Q. Q10. What in vitro assays are suitable for preliminary bioactivity screening?
A10. Common assays include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
